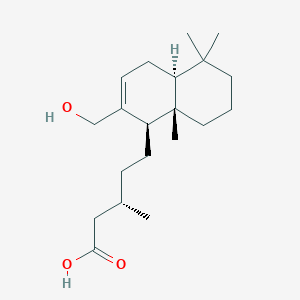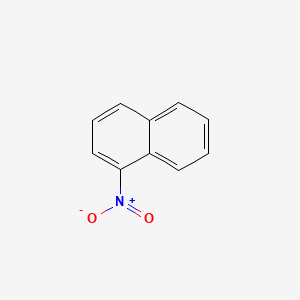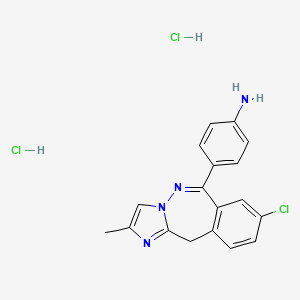
Cys-mcMMAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
科学的研究の応用
Structural Diversity and Characterization
Cys-mcMMAD, as a derivative of microcystins (MCs), is part of a widely studied class of cyanotoxins with significant structural diversity. The structural diversity of MCs is crucial for understanding their biological activities and environmental impacts. Advances in analytical methodologies, including nuclear magnetic resonance, amino acid analysis, and tandem mass spectrometry, have been pivotal in elucidating the structures of various MC analogues, including this compound. This knowledge is fundamental in studying the genetic and environmental controls of MCs' diversity and the impact of their structure on toxicity (Bouaïcha et al., 2019).
Environmental and Ecological Impact
The presence of MCs, including this compound, in aquatic ecosystems is of significant concern due to their potential toxicity. The accumulation of MCs in water columns, aquatic animals, plants, and sediments highlights the extensive contamination across aquatic ecosystems. Understanding the distribution, transfer, and bioaccumulation of these toxins, such as this compound, in the natural environment is essential for assessing their environmental impact and associated health risks (Pham & Utsumi, 2018).
Toxicology and Health Impact
This compound, as part of the MC family, has been extensively studied for its toxicological impacts. The hepatotoxic nature of MCs is well-documented, and the diversity of MCs contributes to a wide range of reported toxicities. Understanding the toxicity of MCs, including specific analogues like this compound, is crucial for public health, especially concerning drinking water safety and potential exposure through the food chain. The variability in reported toxicities necessitates further research to clarify the specific toxicological properties of MCs and their impact on human health (Bouaïcha et al., 2019).
Biodegradation and Bioremediation
The presence of this compound and other MCs in harmful cyanobacterial blooms (HCBs) poses severe threats to human and ecosystem health. Biodegradation represents a sustainable strategy for the removal of MCs, including this compound, from the environment. Research into the aerobic and anaerobic biodegradation of MCs has shown promising results, emphasizing the importance of understanding the enzymatic mechanisms and influencing factors for effective bioremediation. This research is pivotal for assessing and mitigating the risks associated with HCBs and for exploring practical applications of MC biodegradation in environmental management (Li, Li, & Li, 2017).
特性
分子式 |
C54H84N8O11S2 |
|---|---|
分子量 |
1085.42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)






